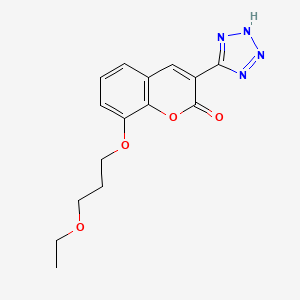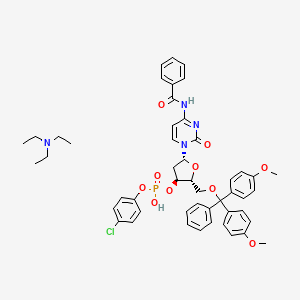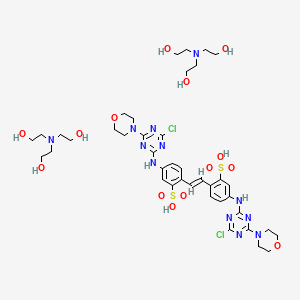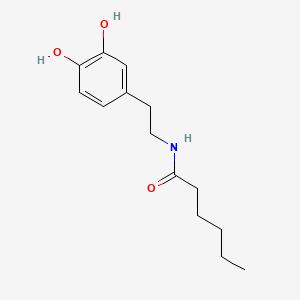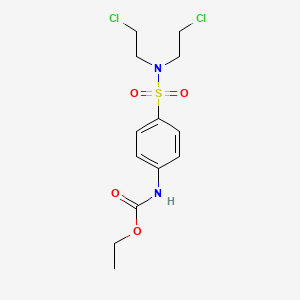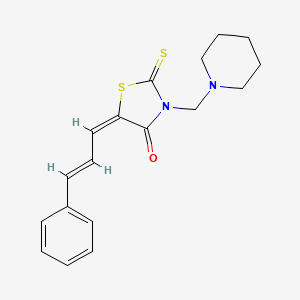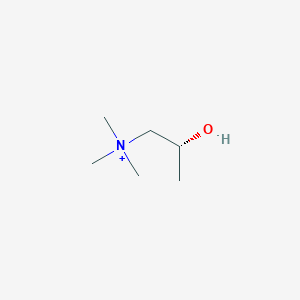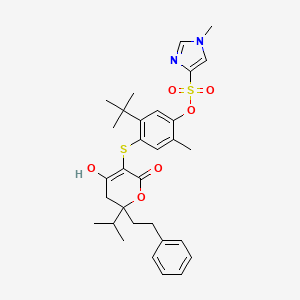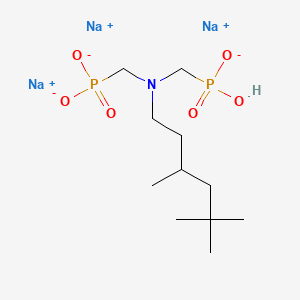
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H24NNa3O6P2 and a molecular weight of 397.23 g/mol. It is a white solid that is highly soluble in water . This compound is primarily used as a corrosion inhibitor, scale inhibitor, and water treatment agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with phosphorous acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a corrosion inhibitor in metal processing.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in water treatment processes to prevent scale formation and corrosion.
Wirkmechanismus
The mechanism of action of Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . The compound interacts with metal ions through its phosphonate groups, forming stable complexes that are soluble in water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium ethylenediaminetetraacetate (EDTA): Another chelating agent used in water treatment and various industrial applications.
Trisodium nitrilotriacetate (NTA): Similar in function to EDTA, used as a chelating agent and in detergents.
Uniqueness
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides enhanced stability and solubility compared to other chelating agents. Its ability to form stable complexes with a wide range of metal ions makes it particularly effective in preventing scale and corrosion .
Eigenschaften
CAS-Nummer |
94087-54-4 |
|---|---|
Molekularformel |
C11H24NNa3O6P2 |
Molekulargewicht |
397.23 g/mol |
IUPAC-Name |
trisodium;hydroxy-[[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI-Schlüssel |
NTDFHCTXJNJLIR-UHFFFAOYSA-K |
Kanonische SMILES |
CC(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


